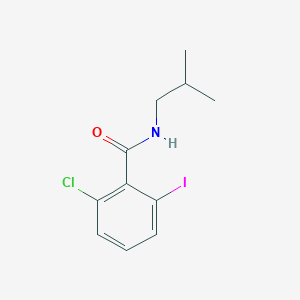

2-Chloro-6-iodo-N-isobutylbenzamide

Description

2-Chloro-6-iodo-N-isobutylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine at the 2-position, iodine at the 6-position, and an isobutyl group attached to the nitrogen atom.

Properties

IUPAC Name |

2-chloro-6-iodo-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClINO/c1-7(2)6-14-11(15)10-8(12)4-3-5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJTPBJHBNNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CC=C1I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-N-isobutylbenzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzamide precursor. The process may involve:

Halogenation: Introduction of chlorine and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

Amidation: Formation of the amide bond by reacting the halogenated benzene derivative with isobutylamine under suitable conditions.

Industrial Production Methods

Industrial production of 2-Chloro-6-iodo-N-isobutylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of polar aprotic solvents and catalysts.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) or sodium borohydride (reducing agent) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

2-Chloro-6-iodo-N-isobutylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-6-iodo-N-isobutylbenzamide, based on similarity scores and substituent variations:

| Compound Name | CAS Number | Substituents | Similarity Score | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Chloro-6-methyl-N-phenylbenzamide | 42753-80-0 | Cl (2), CH₃ (6), N-Ph | 0.67 | C₁₄H₁₂ClNO | 245.71 |

| 2-Chloro-6-methyl-N-phenylbenzamide (variant) | 440627-14-5 | Cl (2), CH₃ (6), N-Ph | 0.67 | C₁₄H₁₂ClNO | 245.71 |

| N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | 1386861-46-6 | Cl (benzoyl), ethylthiophene | 0.64 | C₂₃H₁₈ClN₂O₄S | 462.92 |

| 2-[(2-aminopropanoyl)amino]-N-isobutylbenzamide | N/A | NH₂ (side chain), N-isobutyl | N/A | C₁₄H₂₁N₃O₂ | 263.34 |

Key Findings:

Halogen Influence: The substitution of iodine in 2-Chloro-6-iodo-N-isobutylbenzamide (vs.

Isobutyl vs. Phenyl Groups: The N-isobutyl group in the target compound may improve solubility in non-polar solvents compared to N-phenyl analogs, as branched alkyl chains reduce crystallinity .

Heterocyclic Variants : Compounds like N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-... demonstrate that heterocyclic modifications (e.g., thiophene rings) introduce planar aromatic systems, which could favor π-π stacking interactions absent in the target compound .

Research Implications and Limitations

- Physicochemical Data Gaps : The provided evidence lacks explicit data on solubility, stability, or biological activity for 2-Chloro-6-iodo-N-isobutylbenzamide, necessitating extrapolation from structural analogs.

- Synthetic Challenges : The iodine substituent may complicate synthesis due to its steric bulk and susceptibility to displacement reactions compared to smaller halogens like chlorine .

- Applications : Halogenated benzamides are often explored as kinase inhibitors or antimicrobial agents, but the iodine-specific role in this compound remains unverified without direct studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.